molecular formula C9H7F4NO2 B1528795 2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid CAS No. 1340437-02-6

2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid

Cat. No. B1528795
M. Wt: 237.15 g/mol
InChI Key: RHJJESUFHXMQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H7F4NO2 . It is a part of the organofluorides group .


Molecular Structure Analysis

The molecular structure of “2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid” is characterized by the presence of a trifluoro group (F3C-) and a 2-fluorophenyl group attached to a propanoic acid backbone .

Scientific Research Applications

Fluorescent Amino Acids for Protein Studies

The introduction of fluorophores into proteins is a powerful technique for studying protein structure, dynamics, and interactions. For example, the incorporation of fluorescent amino acids, such as 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, into proteins allows for the monitoring of protein unfolding processes. This approach is applicable across both prokaryotic and eukaryotic organisms, facilitating biochemical and cellular studies of protein functions (Summerer et al., 2006).

Radiopharmaceuticals for Brain Tumor Imaging

Radiolabeled amino acids, such as 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, have been developed for positron emission tomography (PET) imaging of brain tumors. These compounds are designed to target tumor cells through altered metabolic states. Their effectiveness in providing high tumor uptake and favorable tumor-to-brain ratios suggests their potential in enhancing the accuracy of brain tumor imaging (McConathy et al., 2010).

Chemical Biology and Optical Imaging

Fluorescent amino acids are versatile building blocks in chemical biology, enabling the non-perturbative labeling of peptides and proteins. These compounds are instrumental in tracking protein-protein interactions and imaging cellular processes with high spatial resolution. The design and synthesis of fluorescent amino acids with tunable spectral properties have opened new avenues for studying biological processes in situ and in real-time (Cheng et al., 2020).

properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c10-6-4-2-1-3-5(6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJJESUFHXMQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)(C(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid
Reactant of Route 2
2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid
Reactant of Route 3
2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid
Reactant of Route 4
2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid
Reactant of Route 5
2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid

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